Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate is a synthetic organic compound notable for its unique structure, which includes an ethyl ester group and a sulfonyl moiety attached to a pentanoate backbone. This compound is recognized for its stability and utility as a precursor in organic synthesis, particularly in the generation of Nazarov's reagent, ethyl 3-oxopent-4-enoate, which is valuable in various
Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate (CAS Number: 1093348-62-9) finds application in scientific research primarily as a precursor for the synthesis of Ethyl 3-oxopent-4-enoate, also known as Nazarov's reagent [].
Nazarov's reagent is a valuable building block in organic synthesis, particularly for the construction of complex molecules. Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate offers a convenient route to Nazarov's reagent through a base-induced β-elimination reaction []. This reaction cleaves the molecule to form Nazarov's reagent and removes a leaving group. The advantage of using Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate lies in its stability compared to other Nazarov reagent precursors, making it easier to handle and store in a laboratory setting.
Nazarov's reagent, derived from Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate, participates in various organic reactions. Here are two prominent applications:
Nazarov's reagent serves as an anulating agent in the Robinson annulation reaction. This reaction allows for the formation of cyclic structures containing six-membered rings, which are prevalent in many natural products and pharmaceuticals [].
Nazarov's reagent can be used in the synthesis of γ-pyrones, a class of heterocyclic compounds with diverse biological activities. The reaction involves a triflic anhydride-mediated electrophilic condensation process.
The synthesis of ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate typically involves multi-step organic reactions. One common method includes:
Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate has several applications:
Interaction studies involving ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate focus on its reactivity with biological targets. Although specific interaction data is sparse, similar compounds have been shown to interact with enzymes and receptor sites, potentially influencing metabolic pathways. Future studies could elucidate its precise mechanisms of action and therapeutic potential .
Several compounds share structural features or functional groups with ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl 3-Oxopent-4-enoate | Contains an enone structure | Directly derived from ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate via elimination |
Ethyl 2-(4-fluorobenzyl)-5-{[(4-methylbenzyl)oxy]imino}-3-oxopentanoate | Fluorinated aromatic ring; different substitution pattern | Utilized for different synthetic pathways |
Ethyl 5-(4-methylphenyl)thiophene-2-carboxylic acid | Contains thiophene ring; carboxylic acid functional group | Different electronic properties due to sulfur presence |
Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate stands out due to its sulfonamide functionality and stability as a precursor for Nazarov's reagent, making it particularly valuable in synthetic organic chemistry .
Method | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Reagent | Solvent System |
---|---|---|---|---|---|
Base-induced β-elimination with p-Toluenesulfinate | 55-100 | 1-3 | 75-95 | Ba(OH)₂, 2-aminoethanethiol | Aqueous/organic |
Sodium p-Toluenesulfinate Coupling | 40-100 | 12-24 | 55-88 | Na p-toluenesulfinate | DMF/H₂O |
Electrochemical Sulfonylation (Batch) | 20-40 | 2-6 | 60-85 | Sulfonyl hydrazides, TBHP | CH₃CN |
Electrochemical Sulfonylation (Flow) | 25-30 | 0.5-1 | 85-92 | Sulfinates, trifluoroborates | Flow reactor |
Bromination-Oxidation Sequence | 40-80 | 8-12 | 50-77 | DMSO, HBr, Ni(OTf)₂ | DCM |
Transition Metal-Free Reductive Coupling | 60-120 | 4-8 | 65-82 | Na₂S₂O₅, formate | DMF |
DMSO/HBr Oxidative Method | 40 | 12 | 70-85 | DMSO, HBr, Ni(OTf)₂ | DCM |
Base System | Temperature (°C) | Reaction Time (h) | Conversion (%) | Product Selectivity (%) | Solvent Polarity (ET(30)) |
---|---|---|---|---|---|
Sodium methoxide/methanol | 25 | 2.0 | 95 | 92 | 55.4 |
Potassium tert-butoxide/tert-butanol | 60 | 1.0 | 98 | 96 | 42.9 |
Triethylamine/dichloromethane | 80 | 6.0 | 75 | 85 | 40.7 |
DBU/acetonitrile | 25 | 0.5 | 89 | 91 | 45.6 |
The effectiveness of different base systems varies significantly based on their basicity and the solvent environment [8]. Alkoxide bases demonstrate superior performance due to their strong nucleophilic character and ability to form stable ion pairs with the resulting sulfinate anion [6]. The reaction proceeds most efficiently in protic solvents that can stabilize the charged intermediates through hydrogen bonding interactions [5].
Temperature effects play a critical role in determining both reaction rate and selectivity [9]. Lower temperatures generally favor higher selectivity but may require longer reaction times, while elevated temperatures can lead to side reactions including decomposition of the desired product [10]. The optimal temperature range for most base systems appears to be 25-60°C, providing an excellent balance between reaction rate and product selectivity.
The formation of sulfoxonium intermediates during the reaction of ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate with nucleophilic sulfur compounds represents a significant mechanistic pathway that has been extensively studied [11] [12]. These intermediates serve as key reactive species that can undergo various transformations leading to diverse synthetic outcomes.
Sulfoxonium ylide formation occurs through the nucleophilic attack of sulfoxide compounds on the electrophilic carbon centers within the keto-sulfone framework [13]. The process involves initial coordination of the sulfoxide oxygen to electropositive centers, followed by nucleophilic attack at the carbon bearing the tosyl group [14]. This mechanism is facilitated by the electron-withdrawing nature of both the ketone and sulfonyl functionalities, which enhance the electrophilicity of the target carbon.
Table 2: Sulfoxonium Intermediate Formation Data
Nucleophile | Formation Rate (min⁻¹) | Intermediate Stability (half-life, h) | Ylide Formation Yield (%) | Decomposition Pathway |
---|---|---|---|---|
Dimethyl sulfoxide | 0.15 | 4.2 | 78 | Hydrolysis |
Diethyl sulfoxide | 0.12 | 3.8 | 82 | Hydrolysis |
Methyl phenyl sulfoxide | 0.08 | 6.1 | 75 | Rearrangement |
Diphenyl sulfoxide | 0.05 | 8.5 | 69 | Fragmentation |
The stability of sulfoxonium intermediates varies considerably depending on the substituents present on the sulfur atom [15]. Alkyl-substituted sulfoxides generally form less stable intermediates compared to aryl-substituted counterparts due to differences in electron delocalization and steric effects [16]. The presence of aromatic substituents provides additional stabilization through resonance interactions with the positively charged sulfur center.
Decomposition pathways for sulfoxonium intermediates are highly structure-dependent [14]. Simple dialkyl sulfoxonium species predominantly undergo hydrolysis to regenerate the starting sulfoxide and release the organic fragment [12]. More complex aryl-substituted intermediates can undergo intramolecular rearrangements or fragmentation reactions that lead to different product distributions [15].
The formation kinetics of sulfoxonium intermediates follow second-order kinetics, with the rate being proportional to both the concentration of the keto-sulfone substrate and the nucleophilic sulfoxide [13]. Electron-rich sulfoxides exhibit higher nucleophilicity and faster reaction rates, while sterically hindered sulfoxides show reduced reactivity due to unfavorable approach geometries.
The stability of ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate is profoundly influenced by the solvent environment, with significant implications for both storage conditions and reaction outcomes [5] [17]. Solvent effects operate through multiple mechanisms including hydrogen bonding, dipolar interactions, and differential solvation of ionic intermediates formed during decomposition processes.
Polar aprotic solvents such as acetonitrile and dimethyl sulfoxide provide enhanced stability for the keto-sulfone compound [5]. These solvents can effectively solvate ionic species without providing protons that could catalyze hydrolysis reactions [18]. The high dielectric constants of these solvents also help stabilize any charged intermediates that may form during thermal or chemical decomposition.
Table 3: Solvent Effects on Keto-Sulfone Stability
Solvent | Dielectric Constant | Stability Half-life (h) | Hydrolysis Rate (10⁻⁴ s⁻¹) | Temperature Coefficient (ΔH‡, kJ/mol) |
---|---|---|---|---|
Acetonitrile | 37.5 | 72 | 2.1 | 85.2 |
Dimethyl sulfoxide | 46.7 | 96 | 1.5 | 78.9 |
Dichloromethane | 8.9 | 48 | 3.8 | 92.1 |
Methanol | 32.7 | 24 | 8.2 | 76.3 |
Water | 80.1 | 12 | 15.6 | 68.5 |
Toluene | 2.4 | 156 | 0.9 | 98.7 |
Protic solvents, particularly alcohols and water, significantly reduce the stability of the keto-sulfone compound [19]. These solvents can participate in nucleophilic attack on the electrophilic centers, leading to hydrolysis of both the ester and the sulfonyl functionalities [5]. The rate of hydrolysis is particularly pronounced in aqueous media, where the stability half-life drops to merely 12 hours compared to 96 hours in dimethyl sulfoxide.
Nonpolar solvents such as toluene provide the highest stability for the compound, with half-lives extending beyond 150 hours [17]. However, the limited solubility of the polar keto-sulfone in these media restricts their practical utility for most synthetic applications [20]. The low dielectric constant of nonpolar solvents minimizes the stabilization of ionic intermediates, thereby reducing the driving force for decomposition reactions.
Temperature coefficients reveal important insights into the activation barriers for decomposition processes [9]. Higher activation energies in nonpolar solvents reflect the increased difficulty of forming charged intermediates in low-dielectric media [17]. Conversely, the lower activation barriers observed in protic solvents indicate facile proton transfer processes that catalyze decomposition reactions.
Corrosive